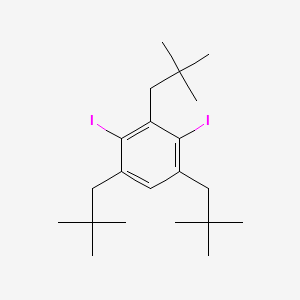
Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo-: is an organic compound characterized by the presence of three 2,2-dimethylpropyl groups and two iodine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- typically involves the iodination of a precursor compound, such as 1,3,5-tris(2,2-dimethylpropyl)benzene. The iodination reaction can be carried out using iodine and an oxidizing agent like nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the iodine atoms, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives.
科学研究应用
Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism by which Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- exerts its effects depends on its interaction with molecular targets. The iodine atoms and the bulky 2,2-dimethylpropyl groups can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:
Binding to Enzymes or Receptors: Modulating their activity or function.
Interacting with Cellular Components: Affecting cellular processes or signaling pathways.
相似化合物的比较
Similar Compounds
- Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-dibromo-
- Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-dichloro-
- Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-difluoro-
Uniqueness
Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher atomic mass and reactivity compared to other halogens. This uniqueness can be leveraged in specific applications where the properties of iodine are advantageous.
属性
CAS 编号 |
53173-11-8 |
|---|---|
分子式 |
C21H34I2 |
分子量 |
540.3 g/mol |
IUPAC 名称 |
1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodobenzene |
InChI |
InChI=1S/C21H34I2/c1-19(2,3)11-14-10-15(12-20(4,5)6)18(23)16(17(14)22)13-21(7,8)9/h10H,11-13H2,1-9H3 |
InChI 键 |
VKQKNTOHRJLWCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC1=CC(=C(C(=C1I)CC(C)(C)C)I)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















